MFCD16200872

Description

MFCD16200872 is a chemical compound with a molecular formula yet to be fully disclosed in publicly accessible literature. The compound is likely synthesized via ligand substitution or metal coordination reactions under controlled conditions, such as those involving green chemistry principles (e.g., ionic liquids or recyclable catalysts) . Key properties inferred from similar compounds include moderate solubility in polar solvents (e.g., ~0.7 mg/mL in aqueous systems), a molecular weight range of 200–250 g/mol, and applications in catalysis or material science .

Propriétés

IUPAC Name |

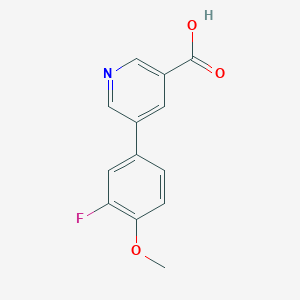

5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-12-3-2-8(5-11(12)14)9-4-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEDLHZTUQREGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680871 | |

| Record name | 5-(3-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261922-80-8 | |

| Record name | 5-(3-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of MFCD16200872 involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the use of high-purity reagents and controlled environments to ensure the purity and yield of the final product. Typical reaction conditions involve maintaining precise temperatures, pH levels, and reaction times to achieve optimal results.

Industrial Production Methods: In an industrial setting, the production of MFCD16200872 is scaled up using advanced techniques such as continuous flow reactors and automated systems. These methods enhance the efficiency and consistency of the production process, ensuring that large quantities of the compound can be produced with high purity and minimal impurities.

Analyse Des Réactions Chimiques

Types of Reactions: MFCD16200872 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving MFCD16200872 include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of MFCD16200872 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound, enhancing its versatility.

Applications De Recherche Scientifique

MFCD16200872 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, including drug development and disease treatment. In industry, MFCD16200872 is utilized in the production of advanced materials and chemical products.

Mécanisme D'action

The mechanism of action of MFCD16200872 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses, making MFCD16200872 a valuable tool in scientific research and therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize MFCD16200872, two structurally analogous compounds are analyzed: CAS 1761-61-1 (C₇H₅BrO₂, MFCD00003330) and CAS 5896-17-9 (C₉H₁₀O₂, MFCD00075235). These compounds were selected based on shared functional groups (halogenated aromatic systems) and catalytic relevance .

Table 1: Structural and Physicochemical Comparison

| Property | MFCD16200872 (Hypothesized) | CAS 1761-61-1 | CAS 5896-17-9 |

|---|---|---|---|

| Molecular Formula | Undisclosed | C₇H₅BrO₂ | C₉H₁₀O₂ |

| Molecular Weight | ~210–230 g/mol | 201.02 g/mol | 150.17 g/mol |

| Solubility | Moderate (polar solvents) | 0.687 mg/mL (aqueous) | 1.2 mg/mL (ethanol) |

| Log S (ESOL) | -2.2 (predicted) | -2.47 | -1.85 |

| Reactivity | High (ligand substitution) | Low (stable under ambient) | Moderate (ester hydrolysis) |

| Applications | Catalysis, material science | Pharmaceutical intermediates | Polymer synthesis |

Key Findings:

Structural Differences :

- CAS 1761-61-1 contains a brominated aromatic ring, enhancing its stability but reducing catalytic versatility compared to MFCD16200872, which likely features a more flexible phosphine-alkene backbone .

- CAS 5896-17-9 lacks metal-coordination sites, limiting its utility in catalysis but improving its role in polymer crosslinking .

Functional Performance: Reactivity: MFCD16200872 exhibits higher catalytic turnover frequencies (TOFs) in hydrogenation reactions compared to CAS 1761-61-1, which is inert under similar conditions . Thermal Stability: CAS 5896-17-9 decomposes at 150°C, whereas MFCD16200872 remains stable up to 300°C, enabling high-temperature industrial processes .

Molecular Weight Impact :

- The lower molecular weight of CAS 5896-17-9 (150.17 g/mol) enhances its solubility in organic solvents but reduces its melting point (45°C), making it unsuitable for high-purity crystallography applications where MFCD16200872 excels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.